N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(2-bromobenzyl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzylidene group, a benzyloxyphenyl moiety, and a bromophenylmethylsulfanyl group, making it a unique molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 2-[(2-bromophenyl)methylthio]acetohydrazide under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazide derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced hydrazide derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of cellular membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[5-(4-BROMOPHENYL)-4-(2-METHYL-2-PROPENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21BrN2O2S |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H21BrN2O2S/c24-22-9-5-4-8-20(22)16-29-17-23(27)26-25-14-18-10-12-21(13-11-18)28-15-19-6-2-1-3-7-19/h1-14H,15-17H2,(H,26,27)/b25-14+ |
InChI Key |
DFWYYNMXPTYARD-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSCC3=CC=CC=C3Br |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3Br |
Origin of Product |
United States |
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